molecular formula C16H17N3OS B6537669 N-(6-{[(4-methylphenyl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide CAS No. 1021228-45-4

N-(6-{[(4-methylphenyl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide

Cat. No.: B6537669
CAS No.: 1021228-45-4
M. Wt: 299.4 g/mol
InChI Key: BFXCKJFTYVZFIJ-UHFFFAOYSA-N
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Description

N-(6-{[(4-methylphenyl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide, or N-(6-MPCP) for short, is a synthetically produced molecule that has been studied extensively in recent years due to its potential applications in the fields of science and medicine. N-(6-MPCP) is a cyclic molecule with a unique structure that has been shown to have a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer activities. This molecule has been studied for its potential to be used as a therapeutic agent for the treatment of various diseases, including cancer, neurological disorders, and cardiovascular diseases.

Scientific Research Applications

N-(6-MPCP) has been studied extensively in recent years due to its potential applications in the fields of science and medicine. This molecule has been studied for its potential to be used as a therapeutic agent for the treatment of various diseases, including cancer, neurological disorders, and cardiovascular diseases. In addition, N-(6-MPCP) has been studied for its potential to be used as an antioxidant, an anti-inflammatory, and an anticancer agent. Furthermore, N-(6-MPCP) has been studied for its potential to be used as a neuroprotective agent, a cardioprotective agent, and an immunomodulatory agent.

Mechanism of Action

The mechanism of action of N-(6-MPCP) is not yet fully understood, but it is believed to involve the modulation of various cellular processes, including cell proliferation, apoptosis, and inflammation. In addition, N-(6-MPCP) has been shown to inhibit the activity of a variety of enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Furthermore, N-(6-MPCP) has been shown to modulate the activity of various signaling pathways, including the MAPK and PI3K pathways.
Biochemical and Physiological Effects
N-(6-MPCP) has been shown to have a wide range of biochemical and physiological effects. In animal studies, N-(6-MPCP) has been shown to reduce inflammation, inhibit cell proliferation, and induce apoptosis. In addition, N-(6-MPCP) has been shown to have neuroprotective effects, cardioprotective effects, and immunomodulatory effects. Furthermore, N-(6-MPCP) has been shown to reduce oxidative stress and to have anti-cancer effects.

Advantages and Limitations for Lab Experiments

N-(6-MPCP) is a relatively new molecule and there are still some limitations in terms of its use in laboratory experiments. One of the main advantages of using N-(6-MPCP) in laboratory experiments is its relatively low cost and easy availability. In addition, N-(6-MPCP) is relatively stable and can be stored for long periods of time. However, one of the main limitations of using N-(6-MPCP) in laboratory experiments is its low solubility in water, which can make it difficult to use in certain types of experiments.

Future Directions

N-(6-MPCP) is a promising molecule with many potential applications in the fields of science and medicine. In the future, more research should be done to further understand the mechanism of action of N-(6-MPCP), its biochemical and physiological effects, and its potential therapeutic applications. In addition, more research should be done to develop more efficient methods of synthesis and to develop more efficient methods of delivery. Furthermore, more research should be done to explore the potential of N-(6-MPCP) as an antioxidant, an anti-inflammatory, and an anticancer agent. Finally, more research should be done to explore the potential of N-(6-MPCP) as a neuroprotective, cardioprotective, and immunomodulatory agent.

Synthesis Methods

N-(6-MPCP) is a synthetic molecule that can be synthesized in the laboratory using a variety of methods. The most commonly used method is the catalytic hydrogenation of 3-chloro-2-methyl-cyclopropanecarboxylic acid using a palladium-catalyzed reaction. This method is relatively simple and can be performed with a high degree of accuracy and efficiency. Other methods of synthesis include the reduction of 3-chloro-2-methyl-cyclopropanecarboxylic acid with sodium borohydride, the hydrolysis of 3-chloro-2-methyl-cyclopropanecarboxylic acid with aqueous acid, and the condensation of 3-chloro-2-methyl-cyclopropanecarboxylic acid with a secondary amine.

Properties

IUPAC Name

N-[6-[(4-methylphenyl)methylsulfanyl]pyridazin-3-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3OS/c1-11-2-4-12(5-3-11)10-21-15-9-8-14(18-19-15)17-16(20)13-6-7-13/h2-5,8-9,13H,6-7,10H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFXCKJFTYVZFIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C(C=C2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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